6-Methoxycyclohexane-1,2,3,4,5-pentol

Catalog No.
S12386143
CAS No.
60537-25-9
M.F
C7H14O6
M. Wt
194.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methoxycyclohexane-1,2,3,4,5-pentol

CAS Number

60537-25-9

Product Name

6-Methoxycyclohexane-1,2,3,4,5-pentol

IUPAC Name

6-methoxycyclohexane-1,2,3,4,5-pentol

Molecular Formula

C7H14O6

Molecular Weight

194.18 g/mol

InChI

InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3

InChI Key

DSCFFEYYQKSRSV-UHFFFAOYSA-N

Canonical SMILES

COC1C(C(C(C(C1O)O)O)O)O

Description

6-Methoxycyclohexane-1,2,3,4,5-pentol is a natural product found in Glycyrrhiza uralensis, Genista ephedroides, and other organisms with data available.

6-Methoxycyclohexane-1,2,3,4,5-pentol, also known as sequoyitol, is a polyol compound with the molecular formula C7_7H14_{14}O6_6. This compound features a cyclohexane ring substituted with a methoxy group and five hydroxyl groups. Its structure contributes to its unique chemical properties and biological activities. The compound has been identified in various natural sources, including plants such as Glycyrrhiza uralensis and Genista ephedroides .

Typical of polyols. These include:

  • Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
  • Esterification: The hydroxyl groups can react with acids to form esters.
  • Dehydration: Under acidic conditions, it may lose water to form cyclic ethers or other derivatives.

These reactions are significant in both synthetic chemistry and biological pathways where this compound may participate.

Research indicates that 6-methoxycyclohexane-1,2,3,4,5-pentol exhibits various biological activities:

  • Antioxidant Properties: It has shown potential in scavenging free radicals.
  • Antidiabetic Effects: Similar compounds have been noted for their ability to enhance insulin sensitivity and lower blood glucose levels .
  • Neuroprotective Effects: Some studies suggest that it may have protective effects on neuronal cells.

These activities make it a compound of interest in pharmacological research.

Several methods have been reported for synthesizing 6-methoxycyclohexane-1,2,3,4,5-pentol:

  • Natural Extraction: Isolation from plant sources where it naturally occurs.
  • Chemical Synthesis: Synthetic routes often involve the reduction of suitable starting materials followed by methylation to introduce the methoxy group.
  • Biotransformation: Utilizing microbial or enzymatic processes to convert simpler sugars into this complex polyol.

Each method varies in efficiency and yield depending on the specific conditions employed.

6-Methoxycyclohexane-1,2,3,4,5-pentol has several applications:

  • Pharmaceuticals: Potential use as an active ingredient due to its biological properties.
  • Food Industry: As a sweetener or stabilizer in food products.
  • Cosmetics: Utilized for its moisturizing properties in skincare formulations.

These applications highlight its versatility across different sectors.

Interaction studies of 6-methoxycyclohexane-1,2,3,4,5-pentol focus on its biochemical interactions:

  • With Enzymes: Investigating how it affects enzyme activity relevant to metabolic pathways.
  • With Receptors: Understanding its binding affinity to various receptors involved in glucose metabolism and insulin signaling.
  • Synergistic Effects: Studying its interactions with other compounds to enhance therapeutic effects.

Such studies are essential for elucidating its full potential in medicinal chemistry.

6-Methoxycyclohexane-1,2,3,4,5-pentol shares structural similarities with other polyols and sugar alcohols. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
D-PinitolC7_7H14_{14}O6_6Known for antidiabetic properties
InositolC6_6H12_{12}O6_6Important in cellular signaling
(-)-BornesitolC7_7H14_{14}O6_6Exhibits neuroprotective effects

Uniqueness of 6-Methoxycyclohexane-1,2,3,4,5-pentol

What sets 6-methoxycyclohexane-1,2,3,4,5-pentol apart from these similar compounds is its specific methoxy substitution on the cyclohexane ring and the arrangement of hydroxyl groups. This unique configuration may contribute to its distinct biological activities and potential applications in health sciences.

XLogP3

-3.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

194.07903816 g/mol

Monoisotopic Mass

194.07903816 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-09

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